Methylstat

Description

Properties

IUPAC Name |

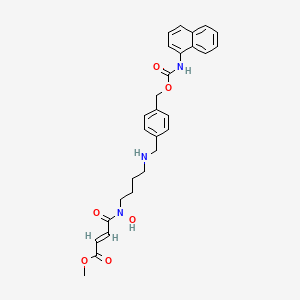

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJOCHRZXRZONW-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025946 | |

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310877-95-2 | |

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Methylstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylstat is a cell-permeable methyl ester prodrug that functions as a potent and selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] Its activity is primarily directed towards the JMJD2 subfamily of enzymes, which are responsible for removing methyl groups from histone lysine residues.[3] By inhibiting these demethylases, this compound effectively induces a state of histone hypermethylation, leading to significant downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathway interactions, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of JmjC domain-containing histone demethylases. As a prodrug, this compound is hydrolyzed within the cell to its active acid form, which then targets the active site of these enzymes.[1][2] The JmjC demethylases are iron (II) and α-ketoglutarate-dependent oxygenases that catalyze the removal of methyl groups from lysine residues on histone tails. This compound's active form competes with α-ketoglutarate for binding to the enzyme's active site, thereby preventing the demethylation process.

This inhibition leads to a global increase in histone methylation levels at various lysine residues, including H3K4, H3K9, H3K27, and H3K36.[4] The specific histone marks affected can vary depending on the cellular context and the relative expression levels of different JMJD enzymes. The altered histone methylation landscape, in turn, modulates chromatin structure and gene expression, ultimately leading to the observed cellular phenotypes.

Data Presentation

In Vitro Enzyme Inhibition

| Enzyme | IC50 (μM) |

| JMJD2A | ~4.3 |

| JMJD2C | ~3.4 |

| JMJD2E | ~5.9 |

| PHF8 | ~10 |

| JMJD3 | ~43 |

Table 1: In vitro inhibitory activity of the active form of this compound against various JmjC domain-containing histone demethylases.[1][2]

Cellular Activity

| Cell Line | Assay Type | Value (μM) |

| KYSE150 | GI50 | 5.1 |

| HUVEC | IC50 | 4 |

| HepG2 | IC50 | 10 |

| HeLa | IC50 | 5 |

| CHANG | IC50 | 7.5 |

| KYSE150 | EC50 (H3K4me3) | 10.3 |

| KYSE150 | EC50 (H3K9me3) | 8.6 |

| MCF-7 | EC50 (H3K4me3) | 6.7 |

| MCF-7 | EC50 (H3K9me3) | 6.3 |

Table 2: Cellular activity of this compound in various cancer cell lines. GI50 represents the concentration for 50% growth inhibition, IC50 represents the concentration for 50% inhibition of proliferation, and EC50 represents the effective concentration for a 50% increase in the indicated histone methylation mark.[1][2][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

In Vitro JMJD2A Inhibition Assay (AlphaLISA)

Objective: To determine the in vitro inhibitory activity of this compound on JMJD2A demethylase.

Materials:

-

Recombinant human JMJD2A enzyme

-

Biotinylated histone H3 (1-21) K9me3 peptide substrate

-

AlphaLISA anti-H3K9me2 acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

Co-factors: FeSO4, Ascorbic acid, α-ketoglutarate

-

This compound (active form)

-

384-well white microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound (active form) in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

JMJD2A enzyme

-

This compound dilution or vehicle control (DMSO)

-

-

Incubate for 15 minutes at room temperature.

-

Initiate the demethylase reaction by adding a mixture of the biotinylated H3K9me3 peptide substrate and co-factors.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the AlphaLISA anti-H3K9me2 acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add the streptavidin-coated donor beads and incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Methylation and Signaling Proteins

Objective: To assess the effect of this compound on histone methylation levels and key signaling proteins in cultured cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HOG)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3, anti-p53, anti-p21, anti-AKT, anti-phospho-AKT, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

-

Harvest the cells and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Histone H3).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the expression of target genes.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers (e.g., for p21, Cyclin D1, and a housekeeping gene like GAPDH)

-

qRT-PCR instrument

Procedure:

-

Treat cells with this compound as described for Western blotting.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Assess the quality and quantity of the RNA.

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound represents a significant tool for studying the role of histone demethylation in various biological processes, particularly in the context of cancer. Its well-defined mechanism of action, centered on the inhibition of JmjC domain-containing histone demethylases, provides a clear rationale for its observed anti-proliferative and cell cycle-arresting effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and similar epigenetic modulators. A thorough understanding of its core mechanism is crucial for its potential application in the development of novel therapeutic strategies.

References

- 1. Histone western blot protocol | Abcam [abcam.com]

- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]

Methylstat: A Technical Guide to a JmjC Histone Demethylase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone methylation is a critical post-translational modification that governs chromatin structure and gene expression, playing a fundamental role in numerous biological processes including transcription, DNA repair, and cell differentiation. The dynamic nature of this epigenetic mark is maintained by the balanced activity of histone methyltransferases (HMTs) and histone demethylases (HDMs).

The largest family of histone lysine demethylases (KDMs) are those containing the Jumonji C (JmjC) domain. These enzymes are Fe(II) and α-ketoglutarate (αKG) dependent oxygenases that catalyze the removal of methyl groups from mono-, di-, and trimethylated lysine residues on histone tails. Dysregulation of JmjC demethylase activity has been implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention.

Methylstat is a cell-permeable small molecule that serves as a potent and selective inhibitor of the JmjC family of histone demethylases. It is the methyl ester prodrug of the active inhibitor (Compound 1, a hydroxamic acid derivative), which exhibits improved cellular permeability. Once inside the cell, this compound is hydrolyzed to its active form, which then targets the catalytic site of JmjC demethylases. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

JmjC domain-containing histone demethylases utilize a hydroxylation reaction to remove methyl groups from lysine residues. This process requires the cofactors Fe(II) and α-ketoglutarate (αKG). The Fe(II) ion in the active site, coordinated by a conserved facial triad of amino acids, activates molecular oxygen. This leads to the oxidative decarboxylation of αKG, generating succinate, CO₂, and a highly reactive ferryl intermediate. This intermediate hydroxylates the methyl group on the lysine residue, forming an unstable hemiaminal which then spontaneously decomposes, releasing formaldehyde and the demethylated lysine.

This compound's active form, a hydroxamic acid, acts as a competitive inhibitor. It is understood to chelate the Fe(II) ion in the active site and mimic the binding of the co-substrate α-ketoglutarate, thereby preventing the catalytic cycle from proceeding. This leads to an accumulation of histone methylation marks within the cell. This compound preferentially inhibits the subfamily of trimethyl lysine demethylases.

Data Presentation: Quantitative Efficacy

This compound's efficacy has been quantified both in vitro against purified enzymes (as its active free acid form) and in cell-based assays. The data are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound (Free Acid)

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Enzyme | Substrate(s) | IC₅₀ (µM) | Reference |

| JMJD2C | H3K9me3, H3K36me3 | ~3.4 | [1] |

| JMJD2A | H3K9me3, H3K36me3 | ~4.3 | [1] |

| JMJD2E | H3K9me3 | ~5.9 | [1] |

| PHF8 | H3K9me2, H4K20me1 | ~10 | [1] |

| JMJD3 (KDM6B) | H3K27me3 | ~43 | [1] |

Note: The free acid form of this compound was used for these in vitro assays.

Table 2: Cellular Activity of this compound

The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.[2][3][4] The half-maximal growth inhibitory concentration (GI₅₀) is the concentration that causes 50% inhibition of cell growth.[5]

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| KYSE150 (Esophageal Cancer) | Cell Growth | GI₅₀ | ~5.1 | [1][5] |

| KYSE150 (Esophageal Cancer) | H3K9me3 Increase | EC₅₀ | ~8.6 | [1] |

| KYSE150 (Esophageal Cancer) | H3K4me3 Increase | EC₅₀ | ~10.3 | [1] |

| MCF-7 (Breast Cancer) | H3K9me3 Increase | EC₅₀ | ~6.3 | [1] |

| MCF-7 (Breast Cancer) | H3K4me3 Increase | EC₅₀ | ~6.7 | [1] |

| HUVEC (Endothelial Cells) | Anti-proliferation | IC₅₀ | ~4.0 | [6] |

| HepG2 (Liver Cancer) | Anti-proliferation | IC₅₀ | ~10 | [6] |

| HeLa (Cervical Cancer) | Anti-proliferation | IC₅₀ | ~5.0 | [6] |

| CHANG (Liver Cells) | Anti-proliferation | IC₅₀ | ~7.5 | [6] |

Cellular and In Vivo Effects

Treatment of cells with this compound leads to a variety of downstream biological consequences, primarily stemming from the resulting hypermethylation of histones and subsequent alteration of gene expression programs.

Induction of Cell Cycle Arrest via the p53/p21 Pathway

A key consequence of this compound treatment is the induction of cell cycle arrest, often at the G0/G1 phase.[6] This effect is mediated through the activation of the p53 tumor suppressor pathway. This compound treatment increases the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[6][7] p21 then inhibits cyclin-CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (RB) and halting progression through the G1 phase of the cell cycle. This leads to a decrease in the expression of proliferation-associated proteins like cyclin D1.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 4. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 5. This compound, jumonji C domain-containing histone demethylase inhibitor (CAS 1310877-95-2) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | inhibitor of the Jumonji C domain-containing histone trimethyl demethylases (JHDMs) | CAS# 1310877-95-2 | InvivoChem [invivochem.com]

The Role of Methylstat in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylstat is a potent, cell-permeable small molecule that functions as an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). By preventing the removal of methyl groups from histone proteins, this compound plays a crucial role in the epigenetic regulation of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for key experiments to investigate its function. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting histone demethylation.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin.[3][4] Histone methylation, the addition of methyl groups to lysine and arginine residues, is a dynamic process that can either activate or repress gene transcription depending on the specific site and degree of methylation.[5][6]

Histone demethylases, such as the JmjC domain-containing family, are "erasers" of these methylation marks, playing a critical role in maintaining the dynamic nature of the epigenome.[7] Dysregulation of these enzymes is implicated in various diseases, including cancer.[7]

This compound (C₂₈H₃₁N₃O₆) is a synthetic small molecule that acts as a potent inhibitor of JmjC histone demethylases.[8][9] It is a methyl ester prodrug, which enhances its cell permeability.[10][11] Once inside the cell, it is converted to its active acid form, which chelates the iron (II) ion in the active site of JmjC demethylases, thereby inhibiting their enzymatic activity.

Mechanism of Action

This compound primarily targets the Jumonji C (JmjC) family of histone demethylases. Its inhibitory activity leads to an increase in the methylation levels of various histone lysine residues, thereby altering gene expression patterns.

Signaling Pathway of this compound's Action

The inhibitory action of this compound on histone demethylases triggers a cascade of downstream cellular events, primarily impacting cell cycle regulation and survival pathways. A key pathway influenced by this compound is the p53/p21 signaling axis. By increasing histone methylation at specific gene promoters, this compound can lead to the transcriptional activation of the tumor suppressor gene TP53. This, in turn, induces the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest. Furthermore, this compound has been shown to suppress the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. epigentek.com [epigentek.com]

- 5. Immunohistochemical Analysis of Histone H3 Modification in Newt Tail Tissue Cells following Amputation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemical analysis of histone H3 acetylation and methylation—Evidence for altered epigenetic signaling following traumatic brain injury in immature rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. broadpharm.com [broadpharm.com]

- 9. promocell.com [promocell.com]

- 10. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]

- 11. researchhub.com [researchhub.com]

Investigating the Cellular Targets of Methylstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylstat, a cell-permeable methyl ester prodrug, is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JHDM) family. Its active form, a free acid, demonstrates inhibitory activity against several key epigenetic regulators, leading to downstream effects on critical cellular signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of this compound, its mechanism of action, and its impact on signaling cascades implicated in cancer and other diseases. Detailed experimental protocols for investigating these targets and pathways are provided, along with a consolidated presentation of quantitative data to facilitate comparative analysis.

Introduction

Histone methylation is a pivotal epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The dynamic nature of this process is maintained by the balanced activity of histone methyltransferases and demethylases. Aberrant activity of histone demethylases is frequently associated with the development and progression of various cancers, making them attractive therapeutic targets.

This compound has emerged as a valuable chemical probe for studying the biological roles of JmjC domain-containing histone demethylases. As a cell-permeable prodrug, it is intracellularly converted to its active carboxylic acid form, which acts as a competitive inhibitor of multiple JHDMs. This inhibition leads to the hypermethylation of histone lysines, subsequently modulating gene expression and impacting cellular processes such as cell cycle progression, proliferation, and apoptosis. This guide delves into the specifics of this compound's cellular interactions and provides the necessary technical details for its investigation in a research setting.

Cellular Targets of this compound

The primary cellular targets of this compound are members of the JmjC domain-containing histone demethylase family. The active form of this compound has been shown to inhibit the enzymatic activity of several JHDMs with varying potencies.

Quantitative Data: Inhibitory Activity of this compound's Active Form

The following table summarizes the in vitro inhibitory concentrations (IC50) of the free acid of this compound against various JmjC histone demethylases.

| Target Demethylase | IC50 (μM) | Reference |

| JMJD2A | ~4.3 | [1][2] |

| JMJD2C | ~3.4 | [1][2] |

| JMJD2E | ~5.9 | [1][2] |

| PHF8 | ~10 | [1][2] |

| JMJD3 | ~43 | [1][2] |

Cellular Activity of this compound

This compound exhibits anti-proliferative activity in various cancer cell lines. The half-maximal growth inhibitory concentration (GI50) and the half-maximal effective concentrations (EC50) for inducing histone hypermethylation are presented below.

| Cell Line | Assay Type | Value (μM) | Reference |

| KYSE150 (Esophageal Cancer) | Growth Inhibition (GI50) | 5.1 | [1][2][3] |

| KYSE150 (Esophageal Cancer) | H3K4me3 Hypermethylation (EC50) | 10.3 | [1][2] |

| KYSE150 (Esophageal Cancer) | H3K9me3 Hypermethylation (EC50) | 8.6 | [1][2] |

| MCF-7 (Breast Cancer) | H3K4me3 Hypermethylation (EC50) | 6.7 | [1][2] |

| MCF-7 (Breast Cancer) | H3K9me3 Hypermethylation (EC50) | 6.3 | [1][2] |

| HUVEC | Anti-proliferative Activity (IC50) | 4 | [4] |

| HepG2 | Anti-proliferative Activity (IC50) | 10 | [4] |

| HeLa | Anti-proliferative Activity (IC50) | 5 | [4] |

| CHANG | Anti-proliferative Activity (IC50) | 7.5 | [4] |

Signaling Pathways Modulated by this compound

By inhibiting its primary targets, this compound instigates changes in histone methylation, leading to the modulation of key signaling pathways that are often dysregulated in cancer.

The p53/p21 Signaling Pathway

This compound has been shown to upregulate the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4][5] This activation leads to cell cycle arrest, providing a mechanism for the anti-proliferative effects of this compound.

References

The Impact of Methylstat on Histone Methylation: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylstat is a cell-permeable, small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). As a methyl ester prodrug, it is intracellularly converted to its active acid form, which effectively inhibits a subset of JHDMs, leading to alterations in histone methylation patterns and subsequent changes in gene expression. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its effects on histone methylation, and its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.

Core Mechanism of Action: Inhibition of JMJD Family Histone Demethylases

This compound's primary mechanism of action is the inhibition of the JMJD2 family of histone demethylases, which includes JMJD2A, JMJD2C, and JMJD2E.[1] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, particularly H3K9me3 and H3K36me3. By inhibiting these demethylases, this compound effectively increases the levels of histone methylation at these sites, a process referred to as hypermethylation.

The active form of this compound acts as a competitive inhibitor, binding to the catalytic site of the JmjC domain. This prevents the demethylase from interacting with its histone substrate, leading to the accumulation of methyl marks.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data on this compound's inhibitory effects on various histone demethylases and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound's Active Acid Form against JHDMs

| Target Demethylase | IC50 (μM) |

| JMJD2A | ~4.3 |

| JMJD2C | ~3.4 |

| JMJD2E | ~5.9 |

| PHF8 | ~10 |

| JMJD3 | ~43 |

Data sourced from in vitro assays.[2]

Table 2: Growth Inhibitory Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (μM) | |---|---| | KYSE150 | Esophageal Cancer | 5.1 |

GI50 represents the concentration causing 50% growth inhibition.[2]

Table 3: Anti-proliferative Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (μM) |

| HUVEC | Non-cancerous | 4 |

| HepG2 | Liver Cancer | 10 |

| HeLa | Cervical Cancer | 5 |

| CHANG | Liver Cells | 7.5 |

| U251 | Glioblastoma | Not specified |

| HOG | Glioblastoma | Not specified |

IC50 represents the concentration causing 50% inhibition of proliferation.[3]

Impact on Histone Methylation Patterns

By inhibiting JMJD2 demethylases, this compound leads to a significant increase in the global levels of specific histone methylation marks. The most prominently affected marks are:

-

H3K9me3: Increased H3K9 trimethylation is a hallmark of this compound's activity. This mark is generally associated with condensed chromatin (heterochromatin) and transcriptional repression.

-

H3K36me3: this compound also leads to the accumulation of H3K36 trimethylation. This mark is typically associated with actively transcribed gene bodies.

-

H3K4me3: Some studies have reported an increase in H3K4 trimethylation, a mark associated with active gene promoters.

-

H3K27me3: Increased levels of H3K27 trimethylation have also been observed.[3] This mark is a key repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2).

The precise downstream effects on gene expression are context-dependent and vary based on the specific genes and regulatory regions affected by these changes in histone methylation.

Signaling Pathways Modulated by this compound

This compound's influence on histone methylation patterns triggers significant changes in cellular signaling pathways, primarily impacting cell cycle regulation and survival.

The Akt-mTOR Signaling Pathway

This compound has been shown to downregulate the Akt-mTOR signaling pathway.[4] This is achieved through the inhibition of JMJD2A, which is known to demethylate H3K9 and H3K36, leading to the activation of PDK1 expression. Activated PDK1, in turn, stimulates the Akt-mTOR pathway. By inhibiting JMJD2A, this compound prevents this cascade, leading to reduced proliferation and protein synthesis in cancer cells.

The p53/p21 Signaling Pathway

This compound treatment has been demonstrated to induce cell cycle arrest through the upregulation of the p53/p21 pathway.[4] By increasing global histone methylation, including at the promoters of tumor suppressor genes, this compound can lead to the transcriptional activation of p53. In turn, p53 activates its downstream target, p21, a potent cyclin-dependent kinase (CDK) inhibitor. The upregulation of p21 leads to the inhibition of CDK2, CDK4, Cyclin A, and Cyclin D, resulting in cell cycle arrest at the G1/S or G2/M phase, depending on the cell type.[5][6]

Relationship with the PRC2/EZH2 Complex

While this compound primarily targets the JMJD family of demethylases, its impact on H3K27me3 levels suggests a potential indirect influence on the Polycomb Repressive Complex 2 (PRC2). The catalytic subunit of PRC2, EZH2, is responsible for depositing the H3K27me3 mark. The interplay between histone demethylases and methyltransferases is a complex area of research. While direct interaction or regulation between JMJD2A and EZH2 is not yet firmly established, it is plausible that by inhibiting the removal of H3K27me3, this compound's activity could synergize with or enhance the repressive functions of the PRC2/EZH2 complex. Further research is required to elucidate the precise nature of this crosstalk.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of this compound.

Western Blot for Histone Methylation

This protocol is used to determine the global levels of specific histone modifications following this compound treatment.

1. Histone Extraction:

-

Culture cells to 80-90% confluency and treat with desired concentrations of this compound for the specified duration.

-

Harvest cells by scraping and wash twice with ice-cold PBS containing 5 mM Sodium Butyrate.

-

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) and lyse on ice for 10 minutes with gentle stirring.

-

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.

-

Wash the nuclear pellet with half the volume of TEB and centrifuge again.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the histones.

-

Determine protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of histone extracts (10-20 µg) onto a 15% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour in a cold room or using a semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3, anti-total H3) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the enrichment of specific histone modifications at particular genomic loci.

1. Cross-linking and Chromatin Preparation:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with 125 mM glycine for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ChIP lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors).

-

Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/sepharose beads.

-

Incubate the pre-cleared chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K27me3) or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

3. Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

4. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

5. Analysis:

-

Analyze the purified DNA by qPCR using primers specific for target gene promoters or other genomic regions of interest.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

2. MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

3. Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

1. Cell Preparation and Fixation:

-

Treat cells with this compound as described for the cell viability assay.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

2. Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Conclusion

This compound is a potent inhibitor of JMJD family histone demethylases, leading to the hypermethylation of key histone residues and subsequent alterations in gene expression. Its ability to modulate the Akt-mTOR and p53/p21 signaling pathways underscores its potential as a therapeutic agent in oncology and other diseases characterized by epigenetic dysregulation. While its direct interaction with the PRC2/EZH2 complex requires further investigation, the observed increase in the H3K27me3 mark suggests a functional link that warrants deeper exploration. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound on histone methylation and cellular function.

References

- 1. JMJD family proteins in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Epigenetic Crosstalk as a Therapeutic Strategy for EZH2-Aberrant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]

- 4. Histone H3K27 methyltransferase EZH2 and demethylase JMJD3 regulate hepatic stellate cells activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. epigenome-noe.net [epigenome-noe.net]

An In-depth Technical Guide to the Anti-proliferative Properties of Methylstat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylstat is a potent, cell-permeable inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2] Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[3][4] Dysregulation of histone demethylases is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[3][5] this compound has emerged as a significant chemical probe and potential anti-cancer agent due to its demonstrated anti-proliferative, anti-angiogenic, and apoptosis-inducing activities across a range of cancer cell lines.[1][2][6] This document provides a comprehensive technical overview of the anti-proliferative properties of this compound, detailing its mechanism of action, relevant experimental data, and key methodologies.

Core Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-faceted mechanism primarily centered on the inhibition of histone demethylases. This inhibition leads to a cascade of downstream events, including cell cycle arrest, modulation of key oncogenic signaling pathways, and, in some contexts, the induction of apoptosis.

Inhibition of Histone Demethylases

This compound selectively targets and inhibits the enzymatic activity of JmjC domain-containing histone demethylases.[6][7] This action prevents the removal of methyl groups from histone residues, leading to a state of histone hypermethylation.[7] For instance, treatment with this compound has been shown to recover the levels of H3K9me3 (trimethylated lysine 9 on histone H3) in cells where it was reduced.[7] This alteration in the epigenetic landscape leads to changes in gene expression, favoring the transcription of tumor suppressor genes and the repression of oncogenes.

Induction of Cell Cycle Arrest

A primary outcome of this compound treatment is the induction of cell cycle arrest, halting the proliferation of cancer cells.[1][6] The specific phase of arrest can be cell-type dependent.

-

G0/G1 Phase Arrest: In human umbilical vascular endothelial cells (HUVECs) and the U251 glioma cell line, this compound induces cell cycle arrest at the G0/G1 phase.[1][6] This is often mediated by the upregulation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][6] The increased expression of p21 leads to the inhibition of Cyclin-CDK complexes, such as Cyclin D-CDK4, which are essential for the G1/S transition.[6]

-

G2/M Phase Arrest: In contrast, the HOG glioma cell line, which has wild-type p53, exhibits G2/M phase arrest upon this compound treatment.[6][8] This is achieved through the p53-p21-Cyclin B-CDK1 axis, where this compound inhibits the activity of the Cyclin B-CDK1 complex.[6]

Modulation of Key Signaling Pathways

This compound's anti-proliferative effects are also mediated through the modulation of critical cancer-related signaling pathways.

-

p53/p21 Pathway: this compound treatment leads to an accumulation of p53 and p21 protein levels in a time- and dose-dependent manner.[1] This activation of the p53 pathway is a key driver of the observed cell cycle arrest.[1][6]

-

PI3K/AKT/mTOR Pathway: In glioma cells, this compound has been shown to suppress the PI3K/AKT/mTOR signaling cascade, which is crucial for cellular growth and proliferation.[6] It achieves this by decreasing the mRNA expression levels of key components of this pathway, including PDK1, AKT, and mTOR.[6] This effect is reinforced by this compound's dual-action inhibition of the histone demethylase JMJD2A, which is involved in the regulation of PDK1.[6][8]

Anti-Angiogenic Properties

Beyond its direct effects on tumor cells, this compound also exhibits potent anti-angiogenic activity.[1][2] It has been shown to inhibit angiogenesis induced by various cytokines such as VEGF, bFGF, and TNF-α in HUVEC cells.[1] Furthermore, it can inhibit capillary formation in the chick embryo chorioallantoic membrane (CAM) model without causing thrombosis or hemorrhage.[1][2]

Induction of Apoptosis

In certain cancer cell lines, such as the U266 and ARH77 multiple myeloma lines, this compound has been shown to induce apoptosis.[1]

Quantitative Data on Anti-proliferative Effects

The following tables summarize the quantitative data regarding the anti-proliferative efficacy of this compound across various cell lines and experimental conditions.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50/GI50 Values)

| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|---|

| HUVEC | N/A (Endothelial) | IC50 | 4 | 48/72 h | [1] |

| HepG2 | Liver Carcinoma | IC50 | 10 | 48/72 h | [1] |

| HeLa | Cervical Cancer | IC50 | 5 | 48/72 h | [1] |

| CHANG | N/A (Liver) | IC50 | 7.5 | 48/72 h | [1] |

| KYSE150 | Esophageal Carcinoma | GI50 | ~5.1 | 48 h |[7] |

Table 2: Effect of this compound on Cell Cycle Distribution in HUVECs

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |

|---|---|---|---|---|---|

| Control | 0 | Not Specified | Not Specified | Not Specified | [1] |

| this compound | 2 | 16.8% increase vs. control | 5.5% decrease vs. control | 6.1% decrease vs. control |[1] |

Table 3: Molecular Effects of this compound Treatment

| Cell Line | Treatment Condition | Molecular Target | Effect | Citation |

|---|---|---|---|---|

| HUVEC | 0, 1, 2 µM; 48 h | p53 mRNA | Increased expression | [1] |

| HUVEC | 0, 1, 2 µM; 48 h | p53 protein | Accumulation | [1] |

| HUVEC | 0, 1, 2 µM; 48 h | p21 protein | Accumulation | [1] |

| HUVEC | 0, 1, 2 µM; 48 h | Cyclin D1 protein | Suppressed expression | [1] |

| Glioma (U251, HOG) | Not Specified | PDK1, AKT, mTOR mRNA | Markedly decreased expression |[6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-proliferative properties of this compound.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells (e.g., HUVEC, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) and a vehicle control (e.g., DMSO).[1][9] Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[11]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 1, 2 µM) for a specified duration (e.g., 48 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight) for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in each phase.

Western Blot Analysis

This method is used to detect and quantify the levels of specific proteins.

-

Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, Cyclin D1, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action.

Caption: this compound-induced p53/p21 signaling pathway leading to cell cycle arrest.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound in glioma cells.

Caption: General experimental workflow for studying this compound's anti-proliferative effects.

Conclusion

This compound demonstrates significant anti-proliferative properties against a variety of cancer cell types through its primary action as an inhibitor of JmjC domain-containing histone demethylases. Its ability to induce cell cycle arrest, modulate critical oncogenic signaling pathways like p53/p21 and PI3K/AKT/mTOR, and inhibit angiogenesis underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development.[1][2][6] The data presented in this guide highlight the dose-dependent and cell-type-specific efficacy of this compound, providing a solid foundation for future investigations into its clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A histone demethylase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression [mdpi.com]

- 4. Histone methyl-transferases and demethylases; can they link metabolism and transcription ? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Methylstat-Induced Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylstat, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), has emerged as a significant small molecule in cancer research. By modulating the epigenetic landscape, this compound triggers robust anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis and cell cycle arrest. It details the signaling pathways involved, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating the therapeutic potential of this compound. The guide is intended to serve as a valuable resource for scientists in academic and industrial settings who are focused on epigenetic drug discovery and cancer biology.

Introduction to this compound: An Epigenetic Modulator

This compound is a cell-permeable methyl ester prodrug that is intracellularly hydrolyzed to its active form, a potent inhibitor of multiple JHDMs. These enzymes play a critical role in removing methyl groups from histone lysine residues, thereby regulating gene expression. Dysregulation of JHDM activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound's primary mechanism of action involves the inhibition of the JMJD2 subfamily of histone demethylases, leading to the hypermethylation of histone H3 on lysine 9 (H3K9) and other histone marks. This alteration in the histone code results in the transcriptional repression of oncogenes and the activation of tumor suppressor pathways, ultimately leading to apoptosis and cell cycle arrest.

Mechanism of Action: Inhibition of Histone Demethylases

This compound primarily targets the JMJD2 family of histone demethylases, which are responsible for removing methyl groups from H3K9 and H3K36. The active form of this compound chelates the Fe(II) ion in the active site of these enzymes, preventing them from demethylating their histone substrates. This leads to a global increase in histone methylation, altering chromatin structure and gene expression.

Key Molecular Targets of this compound:

| Target | IC50 (μM) |

| JMJD2A | ~4.3 |

| JMJD2C | ~3.4 |

| JMJD2E | ~5.9 |

| PHF8 | ~10 |

| JMJD3 | ~43 |

This compound-Induced Apoptosis

While the precise apoptotic signaling cascade initiated by this compound is still under active investigation, current evidence points towards the involvement of the intrinsic apoptotic pathway. A key link between this compound's epigenetic effects and the apoptotic machinery is the regulation of the Bcl-2 family of proteins and the activation of caspases.

Signaling Pathway

Inhibition of JMJD2 by this compound is hypothesized to de-repress the expression of pro-apoptotic BH3-only proteins, such as Bim and Puma. These proteins, in turn, activate the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of the initiator caspase-9, which then cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A noteworthy connection is the identification of JMJD2C as a direct substrate of caspase-3. Cleavage of JMJD2C by caspase-3 abrogates its demethylase activity, suggesting a potential feedback loop that could amplify the apoptotic signal.

Quantitative Data

Quantitative data on this compound-induced apoptosis is still emerging. Studies have shown a significant increase in the apoptotic cell population in a dose- and time-dependent manner.

| Cell Line | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) |

| U266 | 1.1 mM | 72 | Significant increase |

| ARH77 | 2.1 mM | 72 | Significant increase |

This compound-Induced Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in a cell-type-dependent manner, primarily at the G0/G1 or G2/M phases.[1] This arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) and the downregulation of cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathway

The p53/p21 axis plays a central role in this compound-induced cell cycle arrest.[2] Inhibition of JHDMs by this compound leads to the upregulation of p53, which in turn transcriptionally activates the CKI p21. p21 then inhibits the activity of CDK2/cyclin E and CDK4/cyclin D1 complexes, preventing the G1/S transition.[3] In some cell types, this compound induces a G2/M arrest by downregulating the expression of key G2/M regulators such as cyclin B1 and CDK1.[1]

Quantitative Data

| Cell Line | Concentration (µM) | Time (h) | % G0/G1 | % S | % G2/M |

| U251 Glioma | 0 | 48 | 65.38 ± 0.93 | - | 23.20 ± 1.65 |

| 6 | 48 | 69.38 ± 0.47 | - | 18.92 ± 3.70 | |

| HOG Glioma | 0 | 48 | 67.52 ± 3.23 | - | 14.12 ± 7.81 |

| 4 | 48 | 53.28 ± 7.36 | - | 21.84 ± 4.34 | |

| HUVEC | 0 | 48 | - | - | - |

| 2 | 48 | 16.8% increase | 5.5% decrease | 6.1% decrease |

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with desired concentrations of this compound for the desired time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound.

-

Cell Harvesting: Harvest cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis and Cell Cycle Markers

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax, p53, p21, Cyclin D1, CDK4, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Conclusion and Future Directions

This compound is a promising epigenetic drug candidate that exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest. Its ability to modulate the activity of histone demethylases provides a powerful tool for reprogramming the cancer epigenome. This guide has provided a detailed overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and experimental protocols.

Future research should focus on several key areas:

-

Elucidating the complete apoptotic pathway: Identifying the specific BH3-only proteins and other Bcl-2 family members regulated by this compound is crucial.

-

In vivo efficacy: Translating the promising in vitro findings to preclinical animal models is a critical next step.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound will be essential for patient stratification in future clinical trials.

By addressing these questions, the full therapeutic potential of this compound as a novel epigenetic cancer therapy can be realized.

References

The Discovery and Chemical Structure of Methylstat: A Technical Guide

Published: November 10, 2025

Abstract: This document provides a comprehensive technical overview of Methylstat, a pivotal small molecule inhibitor in the field of epigenetics. It details the discovery, chemical properties, and mechanism of action of this compound, with a focus on its role as a selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information through structured data, detailed experimental protocols, and explanatory diagrams.

Introduction

This compound is a cell-permeable methyl ester prodrug that has emerged as a significant tool for studying the roles of histone demethylases in various biological processes.[1][2] Its active form, a hydroxamic acid, is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JMJD) family.[3] This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression, chromatin structure, and cellular differentiation.[3][4] The dysregulation of these enzymes has been implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[5]

Discovery of this compound

This compound was first described in a 2011 publication in the Journal of the American Chemical Society by Luo et al. The development of this compound was the result of a structure-based design approach, targeting the active site of JmjC domain-containing histone demethylases.[1][2][3] The researchers aimed to create a molecule that could selectively inhibit this enzyme family to probe their cellular functions.

The design strategy involved creating a molecule that mimics the substrate of the enzyme. The final compound, this compound, is a prodrug that, once inside the cell, is hydrolyzed to its active carboxylic acid form, which then effectively inhibits the target demethylases.[1]

Chemical Structure and Properties

This compound is characterized by a complex chemical structure that enables its function as a targeted inhibitor.

| Property | Value | Source |

| IUPAC Name | methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | [2] |

| Molecular Formula | C28H31N3O6 | [1][2][6] |

| Molecular Weight | 505.6 g/mol | [2][6] |

| CAS Number | 131077-95-2 | [2][6] |

| Appearance | White to beige powder | [6] |

| Solubility | Soluble in DMSO (>5 mg/mL) | [6] |

Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. Its primary mechanism of action is the inhibition of Jumonji C domain-containing histone demethylases (JHDMs).[7][8]

The process can be summarized in the following steps:

-

Cellular Uptake: As a methyl ester, this compound has favorable cell permeability, allowing it to readily cross cell membranes.[1]

-

Conversion to Active Form: Inside the cell, esterases hydrolyze the methyl ester group of this compound to a carboxylic acid. This active form is a potent chelator of the Fe(II) ion in the active site of JmjC demethylases.

-

Enzyme Inhibition: The active form of this compound binds to the catalytic site of JmjC histone demethylases, preventing them from demethylating their histone substrates.[3] This leads to a state of histone hypermethylation.[1][9]

This inhibitory action has been shown to affect various cellular processes, including inducing cell cycle arrest and apoptosis in cancer cells.[7][10]

Caption: A diagram illustrating the cellular uptake and mechanism of action of this compound.

Quantitative Biological Activity

The inhibitory activity of this compound and its active acid form has been quantified against various cell lines and enzymes.

| Target | Assay | Value | Cell Line/Enzyme | Source |

| Cell Growth | GI50 | 5.1 µM | KYSE150 (Esophageal Cancer) | [1][11][12] |

| JMJD2A | IC50 | ~4.3 µM | In vitro assay | [1][9] |

| JMJD2C | IC50 | ~3.4 µM | In vitro assay | [1][9] |

| JMJD2E | IC50 | ~5.9 µM | In vitro assay | [1][9] |

| PHF8 | IC50 | ~10 µM | In vitro assay | [1][9] |

| JMJD3 | IC50 | ~43 µM | In vitro assay | [1][9] |

| H3K4me3 Hypermethylation | EC50 | 10.3 µM | KYSE150 | [1][9] |

| H3K9me3 Hypermethylation | EC50 | 8.6 µM | KYSE150 | [1][9] |

| H3K4me3 Hypermethylation | EC50 | 6.7 µM | MCF-7 | [1][9] |

| H3K9me3 Hypermethylation | EC50 | 6.3 µM | MCF-7 | [1][9] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of glioma cells.

Materials:

-

U251 and HOG glioma cell lines

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed U251 and HOG cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4, 8 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: A workflow diagram of the MTT assay for determining cell viability.

Western Blot Analysis for Cell Cycle Proteins

This protocol is used to analyze the expression of cell cycle-related proteins in glioma cells treated with this compound.

Materials:

-

Treated and untreated glioma cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B, anti-CDK1)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

Caption: A workflow diagram of the Western blot analysis for protein expression.

Conclusion

This compound is a well-characterized and selective inhibitor of JmjC domain-containing histone demethylases, discovered through a rational, structure-based design. Its ability to permeate cells and induce histone hypermethylation has made it an invaluable tool for studying the epigenetic regulation of gene expression. The quantitative data on its biological activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the roles of histone demethylases in health and disease.

References

- 1. A selective inhibitor and probe of the cellular functions of Jumonji C domain-containing histone demethylases. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 2. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. A histone demethylase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] A histone demethylase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo | Semantic Scholar [semanticscholar.org]

- 12. This compound, jumonji C domain-containing histone demethylase inhibitor (CAS 1310877-95-2) | Abcam [abcam.com]

Preliminary Efficacy of Methylstat in Cancer Cell Lines: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of preliminary studies on Methylstat (also known as GS-4059), a potent histone demethylase inhibitor, across various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, efficacy, and the signaling pathways it modulates. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the reported findings.

Executive Summary

This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, including glioma, esophageal carcinoma, and multiple myeloma. Its primary mechanism of action involves the inhibition of Jumonji C (JmjC) domain-containing histone demethylases, leading to alterations in gene expression that govern cell cycle progression and apoptosis. Notably, this compound has been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, and trigger apoptosis in susceptible cancer cell lines. The modulation of key signaling pathways, including the p53/p21 and AKT/mTOR pathways, appears to be central to its anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

| U251 | Glioblastoma | IC50 | Not explicitly stated, but effective concentrations are in the low µM range. | [1][2] |

| HOG | Glioblastoma | IC50 | Not explicitly stated, but effective concentrations are in the low µM range. | [1][2] |

| KYSE150 | Esophageal Carcinoma | GI50 | 5.1 µM | |

| HUVEC | - | IC50 | 4 µM | |

| HepG2 | Hepatocellular Carcinoma | IC50 | 10 µM | |

| HeLa | Cervical Cancer | IC50 | 5 µM | |

| CHANG | - | IC50 | 7.5 µM | |

| U266 | Multiple Myeloma | IC50 | 2.2 mM | [3] |

| ARH77 | Multiple Myeloma | IC50 | 4.2 mM | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cell Lines

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| U251 | Control | 65.38 ± 0.93 | Not specified | 23.20 ± 1.65 | [1] |

| U251 | 6 µM this compound (48h) | 69.38 ± 0.47 | Not specified | 18.92 ± 3.70 | [1] |

| HOG | Control | Not specified | Not specified | Not specified | [1] |

| HOG | 4 µM this compound (48h) | Increased G2 arrest observed | Not specified | Increased G2 arrest observed | [1] |

Table 3: Effect of this compound on Protein Expression in Glioma Cell Lines

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| U251 | This compound | p53 | Upregulation | [1] |

| U251 | This compound | p21 | Upregulation | [1] |

| U251 | This compound | CDK4 | Downregulation | [1] |

| U251 | This compound | Cyclin A | Downregulation | [1] |

| U251 | This compound | Cyclin D | Downregulation | [1] |

| HOG | This compound | p53 | Upregulation | [1] |

| HOG | This compound | p21 | Upregulation | [1] |

| HOG | This compound | CDK1 | Downregulation | [1] |

| HOG | This compound | CDC25C | Downregulation | [1] |

| HOG | This compound | Cyclin B | Downregulation | [1] |

| U251 & HOG | This compound | JMJD2A | Downregulation | [1] |

| U251 & HOG | This compound | PDK1 | Downregulation | [1] |

| U251 & HOG | This compound | AKT | Downregulation | [1] |

| U251 & HOG | This compound | mTOR | Downregulation | [1] |

Signaling Pathways Modulated by this compound

This compound has been shown to impact critical signaling pathways involved in cancer cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on multiple myeloma and glioma cell lines.[1][3]

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines (e.g., U266, ARH77, U251, HOG)

-

Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-